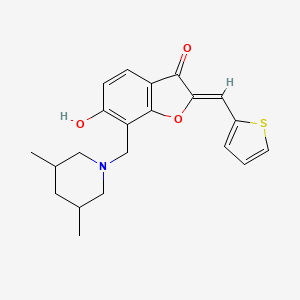

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Descripción

The compound (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3-one derivative featuring a Z-configured thiophen-2-ylmethylene group at position 2, a hydroxy group at position 6, and a (3,5-dimethylpiperidin-1-yl)methyl substituent at position 5. The 3,5-dimethylpiperidine moiety introduces steric bulk and lipophilicity, while the thiophene and hydroxy groups may contribute to π-π stacking and hydrogen-bonding interactions, respectively.

Propiedades

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-13-8-14(2)11-22(10-13)12-17-18(23)6-5-16-20(24)19(25-21(16)17)9-15-4-3-7-26-15/h3-7,9,13-14,23H,8,10-12H2,1-2H3/b19-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMRWOGLPHBUSW-OCKHKDLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. Compounds of this class often exhibit significant pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the current understanding of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuran core with multiple substituents that influence its biological activity. The presence of the thiophene moiety and the piperidine group are particularly notable for their potential interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | Inhibition Rate (%) |

|---|---|

| K562 (Leukemia) | 56.84 |

| NCI-H460 (Lung Cancer) | 80.92 |

| HCT-116 (Colon Cancer) | 72.14 |

| U251 (CNS Cancer) | 73.94 |

These results indicate a robust anticancer activity, with mechanisms involving apoptosis induction and the generation of reactive oxygen species (ROS) .

2. Anti-inflammatory Effects

Benzofuran derivatives are also known for their anti-inflammatory properties. A related compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF and IL-1, achieving reductions of up to 98% in certain assays . This suggests that this compound may exert similar effects through modulation of inflammatory pathways.

3. Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various chronic diseases . The specific antioxidant activity of this compound remains to be fully elucidated but is expected to be significant based on its structural characteristics.

Case Studies

A recent study focused on a series of benzofuran derivatives, including compounds structurally related to this compound. The findings indicated that modifications in the substituents on the benzofuran ring significantly affected cytotoxicity and biological activity . For example, specific alterations led to enhanced apoptosis in cancer cells via mitochondrial pathways.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Benzofuran derivatives are known for their antimicrobial activity against various pathogens. Studies have shown that compounds similar to (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one exhibit significant efficacy against bacteria and fungi. For instance, derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting their potential as new antimicrobial agents in the face of rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that benzofuran derivatives can significantly reduce inflammatory markers such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8). The compound has been associated with the inhibition of NF-kB activity in macrophage cells, suggesting its potential use in treating chronic inflammatory conditions and possibly autoimmune diseases .

Anticancer Activity

Benzofuran compounds are also being investigated for their anticancer properties. Preliminary studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . This makes them candidates for further development as anticancer therapeutics.

Synthesis Approaches

The synthesis of this compound can be achieved through several synthetic routes. One effective method involves a multi-component reaction that combines salicylaldehydes with appropriate piperidine derivatives under catalytic conditions. Recent advancements have utilized microwave-assisted synthesis to enhance yield and reduce reaction time .

Catalytic Systems

Various catalytic systems have been explored to facilitate the synthesis of benzofuran derivatives. For example, copper-catalyzed reactions have been shown to provide high enantioselectivity in the addition reactions involving benzofuran derivatives . Additionally, clay catalysts have been utilized for solvent-free reactions, showcasing the versatility of synthetic methodologies available for these compounds .

Drug Development

Given its promising biological activities, this compound is positioned as a candidate for drug development. Its ability to modulate inflammatory responses and combat microbial infections suggests potential applications in treating diseases such as rheumatoid arthritis and chronic infections .

Future Research Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. In vivo studies are essential to assess its therapeutic efficacy and safety profile. Additionally, structure-activity relationship (SAR) studies could guide modifications to enhance potency and selectivity against specific targets .

Comparación Con Compuestos Similares

Structural Analysis and Key Features

- Core structure : Benzofuran-3-one scaffold with a ketone at position 3.

- Substituents: Position 2: Thiophen-2-ylmethylene group in Z-configuration. Position 6: Hydroxy group (polar, hydrogen-bond donor). Position 7: (3,5-Dimethylpiperidin-1-yl)methyl group (lipophilic, basic nitrogen).

- Stereochemistry : The Z-configuration at the thiophene double bond likely influences molecular geometry and target binding .

Comparative Analysis with Similar Compounds

Compound 1: (2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylene)-1-benzofuran-3(2H)-one

- Key difference : Replaces 3,5-dimethylpiperidine with 4-methylpiperidine .

- Implications: Reduced steric hindrance (single methyl group vs. two methyl groups). Lower lipophilicity (logP estimated to decrease by ~0.5). Molecular formula: C₂₀H₂₁NO₃S (vs. C₂₁H₂₅NO₃S for the target compound) .

Compound 2: (Z)-6-Hydroxy-7-((4-methylpiperazin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

- Key difference : Replaces 3,5-dimethylpiperidine with 4-methylpiperazine .

- Implications: Increased polarity due to the additional nitrogen in piperazine. Enhanced solubility in aqueous media (logP reduced by ~1.0). Potential for stronger hydrogen-bonding interactions. Molecular formula: C₁₉H₂₁N₂O₃S (distinct nitrogen count) .

Structural and Property Comparison Table

| Property | Target Compound | Compound 1 (4-Methylpiperidine) | Compound 2 (4-Methylpiperazine) |

|---|---|---|---|

| Molecular Formula | C₂₁H₂₅NO₃S | C₂₀H₂₁NO₃S | C₁₉H₂₁N₂O₃S |

| Molecular Weight (g/mol) | 383.50 | 355.45 | 375.45 |

| Key Substituent | 3,5-Dimethylpiperidinylmethyl | 4-Methylpiperidinylmethyl | 4-Methylpiperazinylmethyl |

| Lipophilicity (logP)* | ~3.8 | ~3.3 | ~2.8 |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

*Estimated using fragment-based methods (e.g., XLogP3).

Discussion of Structural Impact on Properties

- Lipophilicity : The 3,5-dimethylpiperidine group in the target compound enhances membrane permeability compared to Compound 1 (4-methylpiperidine) and Compound 2 (4-methylpiperazine).

- Solubility: Compound 2’s piperazine moiety improves aqueous solubility, making it more suitable for intravenous formulations.

- Steric Effects : The 3,5-dimethyl substitution in the target compound may hinder interactions with flat binding pockets compared to less bulky analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one?

- Methodological Answer : The compound is synthesized via base-catalyzed condensation of 6-hydroxybenzofuran-3(2H)-one with thiophene-2-carbaldehyde. Sodium hydroxide or potassium carbonate in ethanol/methanol (1:10 solvent ratio) under reflux (70–80°C) for 6–12 hours yields the product. Purification involves recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this benzofuran derivative?

- Methodological Answer : Use 1H/13C NMR to identify key protons (e.g., thiophen-2-ylmethylene protons at δ 7.2–7.8 ppm, hydroxy group at δ 5.5–6.0 ppm) and carbons (benzofuran carbonyl at ~180 ppm). High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., [M+H]+ at m/z ~424.18). X-ray crystallography resolves stereochemistry .

Q. What solvent systems and reaction conditions optimize yield and purity?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility during condensation, while ethanol/methanol minimizes side reactions. Catalytic bases (K2CO3) improve regioselectivity. Maintain inert atmosphere (N2/Ar) to prevent oxidation of the hydroxy group .

Q. What analytical methods are critical for assessing purity post-synthesis?

- Methodological Answer : HPLC (C18 column, acetonitrile/water gradient) detects impurities (<1% threshold). TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. Elemental analysis confirms C, H, N, S composition .

Advanced Research Questions

Q. How can regioselectivity challenges in benzofuran functionalization be addressed?

- Methodological Answer : Use DFT calculations to predict electrophilic aromatic substitution sites. Experimentally, introduce directing groups (e.g., -NO2) transiently to control thiophene or piperidine substitution patterns. Kinetic vs. thermodynamic control studies (varying temperature) refine selectivity .

Q. What strategies enhance the compound’s bioactivity against multidrug-resistant pathogens?

- Methodological Answer : Modify the thiophene or piperidine moieties to improve membrane permeability. In vitro MIC assays (e.g., against S. aureus or E. coli) paired with logP measurements guide hydrophobicity optimization. Synergistic studies with β-lactam antibiotics identify adjuvant potential .

Q. How can structure-activity relationships (SAR) be evaluated for anticancer potential?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) against targets like topoisomerase II or EGFR. Validate with MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC50 values of analogs with varying substituents (e.g., methyl vs. ethyl on piperidine) .

Q. How to resolve contradictions in spectral data for Z/E isomer identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.